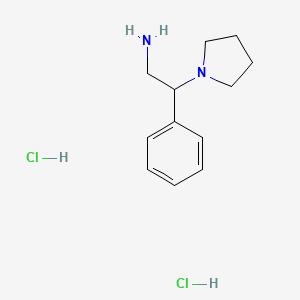

2-Phenyl-2-pyrrolidinylethylamine 2hcl

Description

2-Phenyl-2-pyrrolidinylethylamine dihydrochloride (CAS: 31788-96-2), also referred to as F8·2HCl in preclinical studies, is a hydrochloride salt derivative synthesized to enhance the physicochemical and pharmacokinetic properties of its parent compound, F6. This modification addresses the poor water solubility of the free base (F8), a critical limitation for therapeutic applications. The dihydrochloride salt form increases water solubility by over 50-fold, significantly improving bioavailability and in vivo efficacy . Structurally, it comprises a pyrrolidine ring linked to a phenyl group via an ethylamine backbone, with two hydrochloride moieties enhancing ionic stability and dissolution .

Properties

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIUHWWUUPRKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590054 | |

| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-96-2 | |

| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Phenyl-2-pyrrolidinylethylamine 2hcl involves several steps. One common synthetic route includes the reaction of 2-phenyl-2-pyrrolidinylethylamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality .

Chemical Reactions Analysis

2-Phenyl-2-pyrrolidinylethylamine 2hcl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its structural features enhance drug efficacy and specificity, making it a valuable asset in the development of new therapeutic agents .

Case Studies

- Antidepressant Activity : In rodent models, several analogs of this compound have shown significant effects on behavior indicative of antidepressant activity. These findings suggest potential applications in treating mood disorders.

- KCNQ2 Inhibitors : Research has identified this compound as a potent inhibitor of KCNQ2 channels, which are implicated in various neurological conditions. The structure-activity relationship studies have provided insights into optimizing its efficacy for medicinal chemistry .

Neurotransmitter Research

Mechanisms of Action

The compound is utilized in studies investigating neurotransmitter systems. It aids researchers in understanding how certain compounds influence mood and cognitive functions by modulating neurotransmitter activity. This research is critical for developing mood and cognitive enhancers .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is employed to detect and quantify related substances. This capability is vital for quality control in drug manufacturing processes, ensuring the purity and consistency of pharmaceutical products .

Behavioral Studies

Exploring Behavioral Effects

In behavioral neuroscience, the compound is used to explore the effects of various substances on animal models. These studies contribute to understanding anxiety and depression mechanisms, aiding in the development of effective treatments .

Biochemical Assays

Enzyme Activity Assessment

This chemical is also utilized in various biochemical assays to assess enzyme activity. By providing insights into metabolic pathways, it helps identify potential therapeutic targets for drug development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pyrrolidinylethylamine 2hcl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Comparison with Parent Compound (F8)

The dihydrochloride salt (F8·2HCl) outperforms F8 in multiple domains:

| Parameter | F8·2HCl | F8 |

|---|---|---|

| Water Solubility | >50-fold higher | Low |

| Half-life (T₁/₂) | Significantly prolonged | Short |

| Bioavailability | Enhanced (exposure ↑, Tmax ↑) | Limited |

| Antitumor Activity (TGI) | 60.6% (37.5 mg/kg) | Substantially lower |

Comparison with Apatinib

Apatinib, a tyrosine kinase inhibitor, serves as a benchmark in antitumor studies. At 37.5 mg/kg, F8·2HCl demonstrates superior tumor growth inhibition (TGI: 60.6% vs. 50.0%) and improved pharmacokinetic profiles, including prolonged half-life and higher systemic exposure .

Mechanistic and Pharmacokinetic Advantages of Salt Formation

The conversion of F8 to F8·2HCl exemplifies the strategic use of salt formation to optimize absorption, distribution, metabolism, and excretion (ADME) properties. Key benefits include:

- Enhanced Solubility: Critical for oral bioavailability and intravenous administration.

- Prolonged Half-life : Supports sustained therapeutic action.

- Improved Target Engagement : Higher exposure levels correlate with increased antitumor efficacy .

Biological Activity

2-Phenyl-2-pyrrolidinylethylamine 2HCl is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-2-pyrrolidinylethylamine 2HCl can be summarized as follows:

- Molecular Formula : C13H18ClN

- Molecular Weight : 233.75 g/mol

This compound contains a phenyl group attached to a pyrrolidine ring, contributing to its unique pharmacological properties.

The biological activity of 2-Phenyl-2-pyrrolidinylethylamine 2HCl is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to influence the uptake of key neurotransmitters such as norepinephrine (NE) and serotonin (5-HT), which are implicated in mood regulation and other central nervous system functions.

Neurotransmitter Interaction

Research indicates that derivatives of 2-phenyl-2-pyrrolidinylethylamine exhibit significant inhibition of NE and 5-HT uptake in synaptosomal preparations. This action suggests potential antidepressant properties, as compounds that inhibit the reuptake of these neurotransmitters are often explored for their therapeutic effects in mood disorders .

Antidepressant Effects

A study assessing various derivatives found that specific substitutions on the phenyl ring enhanced the compounds' ability to inhibit neurotransmitter uptake. For instance, halogen or methoxy substitutions at certain positions significantly increased their potency against imipramine receptor binding, indicating a potential for antidepressant development .

Case Studies

- Antidepressant Activity : In rodent models, several analogs demonstrated significant effects on behavior indicative of antidepressant activity, including reduced hypothermia induced by reserpine and modulation of ACTH release in response to histamine .

- Receptor Binding Studies : In vitro studies have shown that these compounds exhibit high affinity for imipramine receptors, which are crucial for understanding their potential as antidepressants. The binding affinities ranged from moderate to high (pKi values between 6.0 and 9.5), suggesting a promising therapeutic profile .

Data Table: Biological Activities of Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.